molecular formula C13H17NO B5848278 1-(3,4-dimethylbenzoyl)pyrrolidine

1-(3,4-dimethylbenzoyl)pyrrolidine

Cat. No.: B5848278
M. Wt: 203.28 g/mol
InChI Key: RCMCDYXVKYLVRJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzoyl)pyrrolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, built around the privileged pyrrolidine scaffold. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle known for its contribution to a molecule's three-dimensionality and stereochemical complexity, which are crucial for achieving target selectivity and optimizing pharmacokinetic profiles in drug candidates . This scaffold is featured in numerous FDA-approved drugs and bioactive molecules across a wide spectrum of therapeutic areas, including as anticancer, antibacterial, antiviral, and central nervous system agents . The specific substitution pattern of this compound, incorporating a dimethylbenzoyl moiety, suggests its potential as a versatile building block or intermediate. Researchers can utilize this compound in the design and synthesis of novel bioactive molecules. Its structure is amenable to further functionalization, allowing for extensive exploration of structure-activity relationships (SAR) . The compound is offered exclusively for laboratory research purposes. It is intended for use by qualified scientists in controlled settings and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(3,4-dimethylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-5-6-12(9-11(10)2)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMCDYXVKYLVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dimethylbenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 3,4-dimethylbenzoyl chloride. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:

    Reactants: Pyrrolidine and 3,4-dimethylbenzoyl chloride.

    Conditions: Anhydrous solvent (e.g., dichloromethane), triethylamine as a base, and low temperature to control the reaction rate.

    Procedure: The 3,4-dimethylbenzoyl chloride is added dropwise to a solution of pyrrolidine and triethylamine in dichloromethane. The mixture is stirred at low temperature until the reaction is complete.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylbenzoyl)pyrrolidine can undergo various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dimethylbenzoyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzoyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its conformational flexibility and ability to participate in hydrogen bonding and hydrophobic interactions. The 3,4-dimethylbenzoyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,4-dimethylbenzoyl)pyrrolidine with three related pyrrolidine derivatives from , focusing on structural features, biological activity, and sensory effects.

Structural Comparison
  • This compound : Contains a rigid aromatic 3,4-dimethylbenzoyl group, conferring moderate lipophilicity and steric bulk.
  • 1-[1-oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine (3b): Features a methylenedioxyphenyl-substituted aliphatic chain, enhancing electron density and planar rigidity.
  • Brachyamide A (4b) : A simpler aliphatic acyl-pyrrolidine with unsaturated bonds, offering flexibility and moderate lipophilicity.
  • 1-(Octadeca-2E,4E,13/12Z-trienoyl)-pyrrolidine (5b/6b): A long-chain polyunsaturated acyl derivative with high conformational flexibility.

Key Observations :

Potency Trends : Long-chain unsaturated derivatives (e.g., 5b/6b) exhibit higher KCNK3 inhibition (IC50 = 19 µM) compared to aromatic-substituted analogs (3b: IC50 = 44 µM). This suggests flexible aliphatic chains enhance binding affinity, possibly through hydrophobic interactions with the channel .

Sensory Effects : Compounds with aliphatic chains (e.g., 5b/6b) elicit both pungent and tingling sensations, whereas aromatic derivatives (3b, 4b) are purely pungent. The dimethylbenzoyl group in the target compound may align it with the latter category .

The rigid aromatic structure of this compound may favor KCNK3 specificity.

Mechanistic Implications
  • In contrast, the dimethylbenzoyl group in the target compound may reduce electron richness, possibly lowering potency unless compensated by steric or hydrophobic effects .
  • Lipophilicity and Permeability : The dimethylbenzoyl group’s moderate lipophilicity could enhance membrane permeability compared to polar methylenedioxy or long-chain aliphatic groups, but this remains speculative without empirical data.

Q & A

Q. How to resolve NMR signal overlap in structurally similar pyrrolidine derivatives?

  • Methodological Answer : Apply 2D NMR techniques (e.g., COSY, HSQC) to distinguish overlapping proton signals. For example, HSQC correlates δ 3.33 ppm (pyrrolidine CH₂) with ¹³C signals at 45–50 ppm .

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